![molecular formula C13H13N3OS B2786012 Quinoxalin-6-yl(thiomorpholino)methanone CAS No. 2190365-65-0](/img/structure/B2786012.png)
Quinoxalin-6-yl(thiomorpholino)methanone
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Overview
Description
Quinoxalin-6-yl(thiomorpholino)methanone, also known as Morpholino(quinoxalin-6-yl)methanone, is a chemical compound with the formula C₁₃H₁₃N₃O₂ . It has a molecular weight of 243.261 g/mol .
Synthesis Analysis
The synthesis of quinoxaline derivatives has been extensively studied . A series of light-emitting analogues, [4- (2,3-diphenyl-quinoxalin-6-yl)-phenyl]-diphenyl-amine (TPA–DPQ) and [4- (2,3-diphenyl-pyrido [2,3-b]pyrazin-7-yl)-phenyl]-diphenyl-amine (TPA–DPP) have been synthesized . The synthesis involves using triphenylamine as an electron donor while 2,3-diphenyl-quinoxaline (DPQ) and its analogue 2,3-diphenyl-pyridine [2,3- b ]pyrazine (DPP) serve as electron acceptors .Molecular Structure Analysis
The molecular structure of Quinoxalin-6-yl(thiomorpholino)methanone is represented by the linear formula C₁₃H₁₃N₃O₂ . The InChI key for this compound is CJQACKBFPJVQSE-UHFFFAOYSA-N .Chemical Reactions Analysis
Quinoxaline derivatives have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . The development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups has been observed .Physical And Chemical Properties Analysis
Quinoxalin-6-yl(thiomorpholino)methanone is a solid at room temperature . It has a molecular weight of 243.261 g/mol .Scientific Research Applications
- Quinoxalin-6-yl(thiomorpholino)methanone has been investigated for its role in cancer therapy. Specifically, it targets the transforming growth factor-β (TGF-β) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis .
- The compound inhibits TGF-β type I receptor kinase phosphorylation, making it a potential candidate for cancer treatment. Its selectivity against p38α mitogen-activated protein (MAP) kinase is also noteworthy .
- Experimental and computational studies have explored the use of quinoxalin-6-yl-4,5-dihydropyrazole derivatives (including our compound) as inhibitors of mild steel corrosion in hydrochloric acid .
- Quinoxalin-6-yl(thiomorpholino)methanone could serve as a scaffold for designing novel drugs. Researchers have synthesized various derivatives to explore their pharmacological activities .
- The synthesis of quinoxalin-6-yl(thiomorpholino)methanone and its derivatives involves interesting chemical transformations. Researchers have developed efficient routes to access these compounds .
Anticancer Properties
Corrosion Inhibition
Drug Development
Synthetic Chemistry
Pharmacokinetics and ADMET Prediction
Mechanism of Action
Quinoxaline derivatives have been evaluated for their activin TGF-β type I receptor kinase and p38α mitogen activated protein (MAP) kinase inhibitory activity in enzymatic assays . The most active compound inhibited TGF-β type I receptor kinase phosphorylation with an IC 50 value of 0.28 µM, with 98% inhibition at 10 µM .
Safety and Hazards
Future Directions
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . This work will provide some guidance for the rational design of MCL-active fluorophores .
properties
IUPAC Name |
quinoxalin-6-yl(thiomorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c17-13(16-5-7-18-8-6-16)10-1-2-11-12(9-10)15-4-3-14-11/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXVERQWZDQLOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC3=NC=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxalin-6-yl(thiomorpholino)methanone |
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